Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate is a chemical compound characterized by its unique structural features, which include an amino group, an ethoxy group, and a carboxylate moiety. This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula for methyl 5-amino-3-ethoxybenzofuran-2-carboxylate is , with a molecular weight of approximately 251.25 g/mol.
Source: The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where its properties and potential applications are documented.
Classification: Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate is classified as an organic compound, specifically a benzofuran derivative. It is notable for its potential pharmacological properties, making it a subject of interest in drug development and organic synthesis.
The synthesis of methyl 5-amino-3-ethoxybenzofuran-2-carboxylate typically involves several key steps:
The molecular structure of methyl 5-amino-3-ethoxybenzofuran-2-carboxylate can be described as follows:
| Property | Value |
|---|---|
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1)N=CN |
| InChI | InChI=1S/C12H13N3O4/c1-2... |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The structural features contribute to its chemical reactivity and biological activity, particularly in interactions with biological targets.
Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate can undergo several important chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for methyl 5-amino-3-ethoxybenzofuran-2-carboxylate is primarily related to its interactions with biological targets:
Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate exhibits various physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 251.25 g/mol |
| Solubility | Varies (solvent-dependent) |
| Stability | Stable under normal conditions |
Understanding these properties is crucial for predicting behavior in biological systems and during chemical reactions.
Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate has several notable applications:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2